Hydroxy tosyloxy iodobenzene
Description
Overview of Hypervalent Iodine(III) Reagents and their Synthetic Utility
Hypervalent iodine compounds are defined by an iodine atom in a formal oxidation state higher than the -1 found in simple iodides. Specifically, hypervalent iodine(III) reagents, also known as λ³-iodanes, feature an iodine atom in the +3 oxidation state. jnanoworld.com These compounds have become indispensable tools in modern organic synthesis, largely due to their character as mild, selective, and environmentally benign oxidizing agents, often serving as an attractive alternative to toxic heavy metal reagents. acs.orgarkat-usa.orgresearchgate.net
The utility of hypervalent iodine(III) reagents stems from their unique reactivity, which bears similarities to transition metal chemistry. acs.org They are widely employed in a vast array of synthetically important transformations. acs.orgnih.gov These include halogenations, oxidations of various functional groups, aminations, and the construction of complex molecular architectures through heterocyclization reactions. nih.govchim.it Prominent examples of commonly used hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA), (bis(trifluoroacetoxy)iodo)benzene (PIFA), and iodosobenzene (B1197198) (PhIO). chim.it These reagents facilitate the formation of carbon-carbon, carbon-heteroatom, and heteroatom-heteroatom bonds, which are fundamental steps in the synthesis of diverse organic molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals and natural products. chim.it The chemical transformations promoted by these reagents are often unique and cannot be accomplished using other common, non-iodine-based methods. acs.orgacs.org
Historical Context and Evolution of [Hydroxy(tosyloxy)iodo]benzene as a Reagent
The journey of hypervalent iodine chemistry began in 1886 with the synthesis of the first polyvalent organoiodine compound, (dichloroiodo)benzene, by Conrad Willgerodt. wiley-vch.de However, it was not until the latter half of the 20th century that these compounds gained significant traction as valuable synthetic reagents. wiley-vch.de
[Hydroxy(tosyloxy)iodo]benzene (HTIB) was first synthesized in 1970 by Neilands and Karele. diva-portal.orgthieme-connect.com A few years later, the extensive synthetic potential of HTIB was explored and developed by Gerald F. Koser and his research group. diva-portal.orgresearchgate.net Their groundbreaking work led to the reagent often being referred to as "Koser's Reagent" in scientific literature. arkat-usa.orgchim.itthieme-connect.comresearchgate.net The 1980s marked a period of rapid development, establishing HTIB and other hypervalent iodine compounds as essential reagents in the organic chemist's toolkit. wiley-vch.de
HTIB is typically prepared through a ligand exchange reaction, treating (diacetoxyiodo)arenes with p-toluenesulfonic acid monohydrate in a solvent like acetonitrile (B52724). arkat-usa.org A solvent-free, solid-state version of this reaction has also been developed by simply grinding the reactants together. arkat-usa.org Due to its stability, commercial availability, and versatile reactivity, HTIB has become one of the most important and frequently used aryliodine(III) organosulfonates. arkat-usa.orgresearchgate.net
Scope and Versatility of Hydroxy(tosyloxy)iodobenzene in Contemporary Organic Synthesis
Hydroxy(tosyloxy)iodobenzene is a highly versatile reagent, capable of mediating a wide range of oxidative transformations. jnanoworld.comchemicalbook.com Its reactivity is centered on the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the tosyloxy group, making it a powerful tosyloxylating and oxidizing agent. jnanoworld.comtandfonline.com The scope of its applications is extensive, with a primary focus on the functionalization of carbonyl compounds and the synthesis of heterocyclic structures. researchgate.netresearchgate.net
One of the most characteristic reactions of HTIB is the α-tosyloxylation of ketones. tandfonline.comorganic-chemistry.org This reaction provides α-tosyloxy ketones, which are valuable synthetic intermediates for the preparation of numerous other compounds, including α-azido ketones and various heterocycles. researchgate.netnih.gov HTIB demonstrates remarkable regioselectivity, as seen in its reaction with benzalacetones, where it selectively tosyloxylates the α-position of the ketone while leaving the conjugated double bond intact. tandfonline.comresearchgate.net
HTIB is also extensively used in oxidative cyclization reactions to construct a diverse array of heterocyclic compounds. researchgate.netresearchgate.net For instance, it mediates the oxidation of aldoximes to generate highly reactive nitrile oxide intermediates in situ. lucp.netarkat-usa.org These intermediates can then undergo [3+2] cycloaddition reactions to form isoxazolines and isoxazoles. lucp.netarkat-usa.org Furthermore, HTIB promotes ring expansion and contraction reactions, providing synthetic routes to homologous β-benzocycloalkenones from α-benzocycloalkenones via a Wittig olefination-oxidative rearrangement sequence. nih.govnih.gov
The table below summarizes some of the key synthetic applications of HTIB.
| Reaction Type | Substrate | Product | Research Finding |
| α-Tosylation | Ketones (e.g., Acetophenone) | α-Tosyloxyketones | Efficiently prepares α-tosyloxy ketones, which are precursors for heterocycles like thiazoles and imidazoles. organic-chemistry.orgorganic-chemistry.org |
| α-Tosylation | Benzalacetones | α-Tosyloxybenzalacetones | Exhibits regioselectivity by tosyloxylating the ketone α-position without affecting the conjugated double bond. tandfonline.comresearchgate.net |
| Oxidative Rearrangement | Chalcones | α-Aryl-β,β-ditosyloxy ketones | Used in a protocol for 1,2-aryl migration to synthesize isoflavone (B191592) derivatives. researchgate.netresearchgate.net |
| Oxidative Cyclization | β-Hydroxyketoximes | Isoxazoline (B3343090) N-oxides | Facilitates intramolecular oxidative N-O coupling to form five-membered heterocycles. researchgate.net |
| Oxidative Cyclization | Aldoximes | Isoxazolines / Isoxazoles | Generates nitrile oxides in situ, which undergo 1,3-dipolar cycloaddition with alkenes or alkynes. lucp.netarkat-usa.org |
| Ring Expansion | α-Benzocycloalkenones | β-Benzocycloalkenones | Acts as the oxidant in a Wittig olefination-oxidative rearrangement sequence. nih.govnih.gov |
| One-pot α-Azidation | Ketones | α-Azido ketones | The in situ generated α-tosyloxy ketone reacts with sodium azide (B81097) to afford the product. nih.gov |
| Dehydrosulfurization | Thioureas | Carbodiimides | Provides a simple and efficient method for preparing carbodiimides in excellent yields. organic-chemistry.org |
The versatility of HTIB is further highlighted by its application in synthesizing a wide range of other heterocyclic systems, including pyrazoles, oxazoles, and 1,4-diaryl-2-(arylamino)but-2-ene-1,4-diones. tandfonline.comacademie-sciences.fr Its ability to be generated in situ from iodosobenzene and p-toluenesulfonic acid adds to its convenience and utility in modern organic synthesis. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11IO4S |
|---|---|
Molecular Weight |
390.20 g/mol |
IUPAC Name |
(2-hydroxy-6-iodophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11IO4S/c1-9-5-7-10(8-6-9)19(16,17)18-13-11(14)3-2-4-12(13)15/h2-8,15H,1H3 |
InChI Key |
FSXLZUKMPRDBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2I)O |
Origin of Product |
United States |
Synthetic Methodologies for Hydroxy Tosyloxy Iodobenzene and Analogues
Classical Synthetic Routes for Hydroxy(tosyloxy)iodobenzene
The traditional methods for synthesizing Hydroxy(tosyloxy)iodobenzene often involve the use of pre-functionalized iodine(III) precursors.
Preparation from (Diacetoxyiodo)benzene (B116549)
A well-established method for the synthesis of Hydroxy(tosyloxy)iodobenzene involves the reaction of (diacetoxyiodo)benzene with p-toluenesulfonic acid. nih.gov This ligand exchange reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724). nih.govmdpi.com
In a typical procedure, a solution of (diacetoxyiodo)benzene in boiling acetonitrile is added to a solution of p-toluenesulfonic acid monohydrate in the same solvent. mdpi.com Upon cooling, the crystalline product, Hydroxy(tosyloxy)iodobenzene, precipitates from the solution and can be isolated in high yield by filtration. mdpi.com A solvent-free, solid-state version of this reaction can also be performed by grinding (diacetoxyiodo)benzene with the appropriate sulfonic acid in a mortar. arkat-usa.org
| Reactants | Solvent | Conditions | Yield | Reference |
| (Diacetoxyiodo)benzene, p-toluenesulfonic acid monohydrate | Acetonitrile | Boiling, then cooling | 93% | mdpi.com |
| (Diacetoxyiodo)arenes, Sulfonic acid | None (solid-state) | Grinding in a mortar | 77-98% | arkat-usa.org |
One-Pot Synthesis from Iodoarenes
More direct and efficient one-pot syntheses have been developed to produce Hydroxy(tosyloxy)iodobenzene and its derivatives directly from iodoarenes, eliminating the need to first isolate an iodine(III) precursor. organic-chemistry.orgorgsyn.org These methods typically involve the oxidation of an iodoarene in the presence of a sulfonic acid.
One such method utilizes m-chloroperbenzoic acid (m-CPBA) as the oxidant and p-toluenesulfonic acid (TsOH) in a suitable solvent. organic-chemistry.org The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent or co-solvent has been shown to significantly accelerate the reaction. orgsyn.orgsu.se This approach is applicable to a wide range of both electron-rich and electron-deficient iodoarenes. organic-chemistry.orgorgsyn.org It has also been extended to the synthesis of these reagents directly from elemental iodine and arenes. organic-chemistry.orgorgsyn.org
| Iodoarene/Arene | Oxidant | Sulfonic Acid | Solvent | Key Features | Reference |
| Iodoarenes | m-CPBA | p-Toluenesulfonic acid | Chloroform | Room temperature, high yields | orgsyn.org |
| Iodoarenes | m-CPBA | p-Toluenesulfonic acid | 2,2,2-Trifluoroethanol (TFE) | Reduced reaction times | orgsyn.orgsu.se |
| Iodine and Arenes | m-CPBA | p-Toluenesulfonic acid | Dichloromethane (B109758) | One-pot from elemental iodine | organic-chemistry.orgdiva-portal.org |
Advanced and Environmentally Conscious Synthesis Protocols
Recent research has focused on developing more sustainable and safer methods for the synthesis of hypervalent iodine reagents, including in situ generation and electrosynthetic approaches.
In Situ Generation of Hydroxy(tosyloxy)iodobenzene
For many synthetic applications, Hydroxy(tosyloxy)iodobenzene can be generated in situ, avoiding the need to isolate and handle the crystalline reagent. This can be achieved by combining a suitable iodine(I) precursor with an oxidant and a sulfonic acid directly in the reaction mixture.
One common method involves the use of iodosobenzene (B1197198) in combination with p-toluenesulfonic acid. nih.govnih.gov This mixture generates Hydroxy(tosyloxy)iodobenzene directly in the reaction vessel, which can then react with a substrate present in the same pot. nih.gov Another approach involves the catalytic use of iodobenzene (B50100), which is oxidized in situ to the active iodine(III) species using an oxidant like m-CPBA in the presence of p-toluenesulfonic acid. organic-chemistry.orgacs.org
| Iodine(I) Precursor | Oxidant/Acid | Application Example | Key Advantage | Reference |
| Iodosobenzene | p-Toluenesulfonic acid | α-Azidation of ketones | Avoids preparation of HTIB | nih.gov |
| Iodobenzene (catalytic) | m-CPBA, p-Toluenesulfonic acid | α-Tosyloxylation of ketones | Uses a catalytic amount of iodoarene | organic-chemistry.org |
Electrosynthetic Approaches for Hypervalent Iodine Species
Electrosynthesis has emerged as a green and efficient alternative for the generation of hypervalent iodine reagents, replacing chemical oxidants with electricity. scispace.comsioc-journal.cn This method involves the anodic oxidation of iodoarenes. sioc-journal.cnnih.gov
Flow electrochemistry has been successfully employed to generate hypervalent iodine reagents. scispace.com In this setup, an iodoarene solution is passed through an electrochemical cell where it is oxidized at the anode. scispace.com The resulting hypervalent iodine species can then be used immediately in a subsequent reaction. This approach allows for the generation of unstable reagents and offers improved safety and ecological footprint compared to traditional batch methods. scispace.com The electrochemically generated reagents can also be converted to stable hypervalent iodine compounds, such as Hydroxy(tosyloxy)iodobenzene, through ligand exchange. scispace.com
| Method | Precursor | Key Features | Advantages | Reference |
| Anodic Oxidation | Iodoarenes | Replaces chemical oxidants with electricity | Green, sustainable, efficient | scispace.comsioc-journal.cn |
| Flow Electrochemistry | Iodoarenes | Continuous generation of reagents | Improved safety, suitable for unstable species | scispace.com |
Synthesis of Substituted [Hydroxy(organosulfonyloxy)iodo]arenes
The synthetic methodologies described for Hydroxy(tosyloxy)iodobenzene can be extended to a wide variety of substituted analogues by using different iodoarenes and sulfonic acids. orgsyn.orggoogle.com The reactivity of the resulting [hydroxy(organosulfonyloxy)iodo]arene can be tuned by the electronic nature of the substituents on the aromatic ring. orgsyn.orgsu.se
For instance, electron-withdrawing groups on the iodoarene can lead to more reactive reagents. orgsyn.org The synthesis of these analogues can be achieved through the one-pot oxidation of the corresponding substituted iodoarenes with an oxidant like m-CPBA in the presence of various organosulfonic acids. nih.govorgsyn.org Furthermore, ligand transfer reactions between a pre-formed [hydroxy(organosulfonyloxy)iodo]benzene and a different iodoarene can also be used to synthesize new substituted derivatives. google.comtemarex.com
| Iodoarene Substituent | Sulfonic Acid | Method | Resulting Reagent | Reference |
| 3-Trifluoromethyl | p-Toluenesulfonic acid | One-pot oxidation with m-CPBA/TFE | 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene | orgsyn.orgsu.se |
| Various (electron-rich and -poor) | Various sulfonic acids | One-pot oxidation from iodoarenes or iodine/arenes | Diverse library of [Hydroxy(organosulfonyloxy)iodo]arenes | organic-chemistry.orgorgsyn.org |
| Ring-substituted iodoarenes | Ring-substituted [hydroxy(organosulfonyloxy)iodo]benzenes | Ligand transfer | New substituted [hydroxy(organosulfonyloxy)iodo]arenes | google.comtemarex.com |
Mechanistic Investigations of Hydroxy Tosyloxy Iodobenzene Reactivity
Role of Electrophilic Character and Cationic Intermediates
Hydroxy(tosyloxy)iodobenzene is characterized by a highly electrophilic iodine(III) center. iipseries.orgjnanoworld.com This electrophilicity, combined with the excellent leaving group ability of the phenyliodonio group, makes HTIB susceptible to nucleophilic attack. iipseries.org A key feature of its reactivity is the generation of cationic intermediates. researchgate.netthieme-connect.com The significant difference in electronegativity between the hydroxy and tosyloxy ligands facilitates ionization in solution, even at room temperature. researchgate.net
In many transformations, HTIB is believed to dissociate to form a cationic species, such as [PhI(OH)]+, and a tosylate anion. thieme-connect.comthieme-connect.com This electrophilic iodine species can then react with a substrate. For instance, in the reaction with α,β-unsaturated carbonyl compounds, the initial step is the electrophilic addition of the Ph(OH)I+ species to the double bond, leading to a cyclic organoiodine intermediate. thieme-connect.comthieme-connect.com The generation of these cationic intermediates is a pivotal step that enables a wide array of organic transformations, including oxidative functionalizations, rearrangements, and cyclizations. researchgate.netthieme-connect.com
Single-Electron-Transfer (SET) Oxidation Pathways
Beyond two-electron pathways involving cationic intermediates, Hydroxy(tosyloxy)iodobenzene can also operate through single-electron-transfer (SET) mechanisms. jnanoworld.com The SET oxidation ability of HTIB has been clearly established, particularly when used in specific solvent systems. nih.govmdpi.com In these pathways, HTIB acts as an oxidant to generate radical cations from suitable substrates, such as electron-rich aromatic compounds. nih.govacs.org This mode of reactivity was proposed for the nucleophilic substitution of certain polyaromatic hydrocarbons and has since been supported by spectroscopic evidence. mdpi.com The ability to engage in SET pathways expands the synthetic utility of HTIB to reactions that proceed via radical intermediates. jnanoworld.com
The involvement of aromatic cation radicals as key intermediates in HTIB-mediated SET oxidations has been confirmed through spectroscopic techniques. nih.govmdpi.com Researchers have provided clear evidence for the generation of these species using Electron Spin Resonance (ESR) and UV-Vis spectroscopy. nih.govacs.org For example, in the reaction of HTIB with certain thiophenes and other phenyl ethers in fluoroalcohol solvents, the formation of the corresponding aromatic cation radicals was definitively established by these spectroscopic methods. nih.govmdpi.com This direct detection provides strong support for the viability of the SET mechanism in HTIB chemistry.
Ligand Exchange and Ligand Coupling Processes in HTIB-Mediated Reactions
Ligand exchange and ligand coupling are fundamental processes in the reactions of hypervalent iodine compounds, including HTIB. core.ac.ukumn.edu A ligand exchange reaction, where a ligand on the iodine center is replaced by an external nucleophile, is often the initial step in a reaction sequence. libretexts.orgcrunchchemistry.co.uk For example, in the oxidation of 3-hydroxyflavanones, the first step involves the attack of the hydroxyl group of the substrate on HTIB. asianpubs.org Similarly, the preparation of aryliodine(III) organosulfonates like HTIB itself often proceeds through a ligand exchange reaction where the acetate (B1210297) groups of (diacetoxyiodo)benzene (B116549) are replaced by a tosylate group. arkat-usa.org
Following ligand exchange, a ligand coupling process can occur, which involves the formation of a new bond between two ligands attached to the iodine center, accompanied by the reductive elimination of iodobenzene (B50100). umn.eduprinceton.edu This process is crucial for the formation of C-C and C-heteroatom bonds. acs.org The mechanism of ligand coupling is thought to be a concerted process that proceeds with retention of the configuration of the coupling ligands. umn.edu In the context of diaryliodonium salts, which can be synthesized using HTIB, the salt can undergo ligand exchange with a nucleophile, followed by ligand coupling to transfer an aryl group to the nucleophile. umn.edu
Computational Chemistry and Theoretical Studies on Reaction Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the reaction dynamics of HTIB. dntb.gov.uarsc.orgorganic-chemistry.org Theoretical studies have been employed to validate proposed mechanistic pathways and to understand the energetics and structures of intermediates and transition states. For instance, DFT calculations have supported the involvement of iodonium (B1229267) intermediates formed via a ligand dissociation mechanism. researchgate.net
Computational studies have also elucidated the regiochemistry and reaction rates of complex transformations. In the HTIB-promoted ring expansion of bicyclic heterocycles, DFT results validated the observed regiochemistry of the kinetically favored rearrangement. rsc.org Furthermore, these studies explained the faster reaction rates observed in aqueous methanol (B129727) compared to aqueous acetonitrile (B52724) by highlighting the fundamental role of the protic solvent in the nucleophilic addition step. rsc.org Meticulous computational analysis has also been used alongside experimental evidence to suggest an ionic mechanism for reactions such as the α-alkylation of ketones. organic-chemistry.org
Solvent Effects on Reaction Rates and Selectivity in Hydroxy(tosyloxy)iodobenzene Oxidations
The choice of solvent can have a profound impact on the reaction rates and selectivity of oxidations mediated by HTIB. academie-sciences.frresearchgate.net Highly polar, low-nucleophilicity fluoroalcohol solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to remarkably accelerate reactions. nih.govmdpi.com This rate enhancement is attributed to the ability of these solvents to stabilize reactive cationic intermediates and promote SET oxidation pathways. nih.govmdpi.com
Protic solvents can also play a direct role in the reaction mechanism. For example, in the oxidative rearrangement of arylalkenes, the use of 95% methanol as a solvent leads to the formation of α-aryl ketones. mdpi.com Computational studies have confirmed that protic solvents like methanol can actively participate in the nucleophilic addition step of certain rearrangements, influencing the reaction rate. rsc.org In other cases, aprotic solvents such as acetonitrile and dichloromethane (B109758) (DCM) are found to be suitable. thieme-connect.comacademie-sciences.fr The oxidative cleavage of certain carbonyl derivatives proceeds with equal efficacy in acetonitrile and DCM, but gives poor yields in ethanol (B145695) and methanol. academie-sciences.fr The effect of different solvents on the polymerization of methyl methacrylate (B99206) initiated by HTIB has also been studied, demonstrating the broad influence of the reaction medium. researchgate.net
Data Tables
Table 1: Influence of Solvent on HTIB-Mediated Reactions
| Reaction Type | Solvent(s) | Observed Effect | Reference(s) |
| Synthesis of Diaryliodonium Salts | Fluoroalcohols (TFE, HFIP) | Remarkable rate acceleration; promotion of SET pathway. | nih.gov, mdpi.com |
| Ring Expansion of Bicyclic Heterocycles | Aqueous Methanol vs. Aqueous Acetonitrile | Faster reaction rate in aqueous methanol due to solvent participation. | rsc.org |
| Oxidative Cleavage of Carbonyl Derivatives | Acetonitrile, Dichloromethane | Suitable solvents for the reaction. | academie-sciences.fr |
| Oxidative Cleavage of Carbonyl Derivatives | Ethanol, Methanol | Poor reaction yield. | academie-sciences.fr |
| Oxidative Rearrangement of Arylalkenes | 95% Methanol | Leads to formation of α-aryl ketones. | mdpi.com |
| Polymerization of Methyl Methacrylate | N,N-dimethylacetamide, N,N-dimethylformamide | Solvent type affects the rate of polymerization. | researchgate.net |
Applications of Hydroxy Tosyloxy Iodobenzene in Organic Transformations
Oxidative Functionalization of Carbonyl Compounds
One of the most significant applications of Hydroxy(tosyloxy)iodobenzene (HTIB) is the α-functionalization of carbonyl compounds. thieme-connect.com This process typically involves the reaction of the enol or enolate form of a ketone with HTIB to introduce a tosyloxy group at the α-position. The resulting α-tosyloxyketones are highly valuable intermediates, as the tosyloxy group is an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions. organic-chemistry.orgacs.org
The synthesis of α-tosyloxyketones is a cornerstone application of HTIB. organic-chemistry.org This transformation provides a direct route to introduce an oxygen-based functional group adjacent to a carbonyl, a structural motif found in many biologically active molecules and a key precursor for various heterocyclic compounds. organic-chemistry.org The reaction can be performed directly on ketones or by using ketone surrogates like enol esters. organic-chemistry.orgorganic-chemistry.org
Hydroxy(tosyloxy)iodobenzene is an effective reagent for the one-step conversion of enolizable ketones to their corresponding α-tosyloxy derivatives. illinois.edu The reaction is typically carried out by refluxing the ketone with HTIB in a solvent such as acetonitrile (B52724). illinois.edu This direct approach avoids the need for preparing intermediate compounds like α-hydroxy ketones or silyl (B83357) enol ethers. illinois.edu Catalytic versions of this reaction have also been developed, where HTIB is generated in situ from a catalytic amount of iodobenzene (B50100) or molecular iodine in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This catalytic approach enhances the sustainability of the process by avoiding the use of stoichiometric amounts of the hypervalent iodine reagent. organic-chemistry.org
Table 1: Direct α-Tosyloxyation of Various Ketones with HTIB This table is interactive. You can sort and filter the data.
| Ketone Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetophenone | α-Tosyloxyacetophenone | 80 | nih.gov |
| 4-Methylacetophenone | 2-Tosyloxy-1-(p-tolyl)ethan-1-one | 69 | researchgate.net |
| 4-Methoxyacetophenone | 2-Tosyloxy-1-(4-methoxyphenyl)ethan-1-one | 72 | researchgate.net |
| 4-Bromoacetophenone | 2-Bromo-1-(4-tosyloxyphenyl)ethan-1-one | 78 | researchgate.net |
| Propiophenone | 2-Tosyloxy-1-phenylpropan-1-one | 81 | researchgate.net |
Enol esters serve as effective ketone surrogates for the synthesis of α-tosyloxy ketones using HTIB. organic-chemistry.orgresearchgate.net Compared to other ketone precursors like silyl enol ethers, enol esters exhibit greater stability in acidic and oxidative environments. organic-chemistry.orgresearchgate.net The reaction proceeds rapidly under mild conditions, converting aromatic, aliphatic, and cyclic enol esters into their corresponding α-tosyloxy ketones in high yields. organic-chemistry.orgorganic-chemistry.org The reactivity can be enhanced by elevated temperatures and the addition of acids like p-toluenesulfonic acid monohydrate (TsOH·H₂O). organic-chemistry.org This methodology expands the scope of α-tosyloxylation, providing a versatile route to access α-substituted ketones which are valuable synthetic intermediates. organic-chemistry.org
Table 2: α-Tosyloxyation of Ketones via Enol Esters using HTIB This table is interactive. You can sort and filter the data.
| Enol Ester Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Phenylvinyl acetate (B1210297) | HTIB, CDCl₃, 25°C | α-Tosyloxyacetophenone | 95 | organic-chemistry.org |
| 1-Cyclohexenyl acetate | HTIB, CDCl₃, 25°C | 2-(Tosyloxy)cyclohexanone | 99 | organic-chemistry.org |
| 1-Phenylprop-1-en-2-yl acetate | HTIB, CDCl₃, 50°C | 1-Phenyl-1-(tosyloxy)propan-2-one | 91 | organic-chemistry.org |
The application of ultrasound has been shown to dramatically enhance the rate of α-tosyloxylation of ketones with Hydroxy(tosyloxy)iodobenzene. illinois.edu HTIB is largely insoluble in common solvents like acetonitrile at room temperature, but sonication helps to disperse the reagent, facilitating its reaction with the dissolved ketone. illinois.edu This sonochemical method provides a fast, mild, and efficient route to α-tosyloxy ketones, often in very good yields and with significantly shorter reaction times compared to conventional heating. illinois.edu Notably, this technique allows for the convenient synthesis of tosylates from alicyclic ketones such as cyclopentanone (B42830) and cycloheptanone, which are otherwise difficult to obtain under standard reflux conditions. illinois.edu
Table 3: Ultrasound-Promoted α-Tosyloxyation of Ketones This table is interactive. You can sort and filter the data.
| Ketone | Time (min) | Yield (%) | Reference |
|---|---|---|---|
| Acetophenone | 20 | 90 | illinois.edu |
| Propiophenone | 25 | 92 | illinois.edu |
| 2-Butanone | 30 | 85 | illinois.edu |
| Cyclopentanone | 25 | 80 | illinois.edu |
| Cyclohexanone | 20 | 95 | illinois.edu |
The α-tosyloxy ketones synthesized using HTIB are stable, versatile intermediates for further functionalization. organic-chemistry.org The tosyloxy moiety acts as an excellent leaving group, allowing for the introduction of various nucleophiles at the α-position. This two-step sequence, involving initial α-tosyloxylation followed by nucleophilic substitution, provides a powerful strategy for the synthesis of a wide range of α-functionalized ketones. nih.gov
A prominent application of the sequential functionalization strategy is the synthesis of α-azido ketones. researchgate.netnih.gov This transformation can be efficiently achieved in a one-pot procedure where a ketone is first treated with Hydroxy(tosyloxy)iodobenzene to generate the α-tosyloxy ketone in situ. nih.govnih.gov Subsequent treatment of this intermediate with sodium azide (B81097) affords the corresponding α-azido ketone in good yields. nih.govresearchgate.net This method is applicable to a variety of ketones, including acetophenones with different substituents and cyclic ketones. nih.govresearchgate.net An alternative approach involves generating HTIB in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid, which then reacts with the ketone before the addition of sodium azide, offering greater convenience. nih.govresearchgate.net This one-pot azidation provides a superior alternative to traditional methods that often start from α-halo ketones. researchgate.net
Table 4: One-Pot Synthesis of α-Azido Ketones using HTIB and NaN₃ This table is interactive. You can sort and filter the data.
| Ketone Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetophenone | α-Azidoacetophenone | 80 | nih.gov |
| 4-Methylacetophenone | 1-(4-Methylphenyl)-2-azidoethanone | 69 | nih.gov |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2-azidoethanone | 72 | nih.gov |
| 4-Bromoacetophenone | 1-(4-Bromophenyl)-2-azidoethanone | 78 | nih.gov |
| Propiophenone | 1-Phenyl-2-azidopropan-1-one | 81 | nih.gov |
Subsequent α-Functionalization of Ketones
α-Iodination
While [Hydroxy(tosyloxy)iodobenzene] (HTIB) is a potent oxidant used for various α-functionalizations of ketones, its direct application for α-iodination is not as extensively documented as its use in α-tosyloxylation. Hypervalent iodine reagents are known to facilitate the introduction of various functionalities at the α-position of carbonyl compounds, often proceeding through an α-tosyloxy ketone intermediate which can then be substituted. However, specific protocols and detailed research findings focusing solely on the direct α-iodination of carbonyl compounds using HTIB are not prominently featured in the scientific literature.
α-Alkoxylation and α-Acetoxylation
The direct α-alkoxylation and α-acetoxylation of ketones using Hydroxy(tosyloxy)iodobenzene is not a widely reported application. The primary use of HTIB in the α-functionalization of carbonyls is for α-tosyloxylation. illinois.eduorganic-chemistry.org The resulting α-tosyloxy ketones are valuable intermediates that can subsequently react with various nucleophiles. nih.gov While other hypervalent iodine reagents, such as (diacetoxy)iodobenzene (PIDA), are commonly used for α-acetoxylation reactions, the literature does not provide significant evidence for HTIB being employed directly for this purpose or for α-alkoxylation. rsc.orgorganic-chemistry.org
α-Alkylative Umpolung Reactions of Carbonyl Compounds
A significant application of Hydroxy(tosyloxy)iodobenzene is in the α-alkylative umpolung (polarity reversal) of carbonyl compounds. This transformation allows for the direct alkylation of the α-carbon of ketones, which typically behaves as a nucleophile, by converting it into an electrophilic species. The reaction is mediated by HTIB using dialkylzinc as the alkyl source and is applicable to a broad range of ketones, including 1,3-dicarbonyl compounds and standard ketones via their lithium enolates. organic-chemistry.orgnih.govorganic-chemistry.org
This method provides α-alkylated products in high yields, reaching up to 93%. nih.govorganic-chemistry.org Mechanistic studies, including NMR analysis, trapping, and crossover experiments, alongside computational analysis, suggest that the reaction proceeds through an ionic mechanism. organic-chemistry.orgorganic-chemistry.org This pathway involves the formation of zinc enolates and hypervalent iodine intermediates, enabling the formation of quaternary carbon centers under mild, low-temperature conditions without issues of dialkylation. organic-chemistry.org
Table 1: Examples of α-Alkylative Umpolung of Ketones with HTIB and Dialkylzinc Reagents Data sourced from multiple studies. nih.govorganic-chemistry.org
| Ketone Substrate | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|
| 2-Methylcyclohexanone | Dimethylzinc | 2,2-Dimethylcyclohexanone | 85 |
| Acetophenone | Diethylzinc | α-Ethylacetophenone | 78 |
| 1,3-Diphenyl-1,3-propanedione | Dimethylzinc | 2-Methyl-1,3-diphenyl-1,3-propanedione | 93 |
| 4-tert-Butylcyclohexanone | Dimethylzinc | 2,2-Dimethyl-4-tert-butylcyclohexanone | 81 |
Oxidative Rearrangements and Transpositions
Hydroxy(tosyloxy)iodobenzene is widely employed as an oxidant to induce various oxidative rearrangements and transpositions. orgsyn.org It is particularly effective in the rearrangement of arylalkenes, leading to the formation of valuable α-aryl ketones. mdma.chpsu.edu
Ring Expansion Reactions
One of the notable applications of HTIB is in mediating ring expansion reactions. orgsyn.org This transformation is particularly useful in synthesizing cyclic ketones from smaller ring precursors. For instance, the treatment of 1-phenylcycloalkenes with HTIB in methanol (B129727) can lead to ring expansion or contraction depending on the ring size. mdma.ch The reaction is believed to proceed via an electrophilic addition of the reagent to the double bond, followed by rearrangement. mdpi.com
Synthesis of β-Benzocycloalkenones
A specific and powerful application of HTIB-mediated ring expansion is the synthesis of homologous β-benzocycloalkenones from α-benzocycloalkenones. This conversion is achieved through a two-step Wittig olefination-oxidative rearrangement sequence. nih.govresearchgate.net In this process, the α-benzocycloalkenone is first converted to an exocyclic methylene (B1212753) derivative via a Wittig reaction. Subsequent treatment of this alkene with HTIB in methanol induces an oxidative rearrangement, expanding the ring by one carbon and yielding the corresponding β-benzocycloalkenone. researchgate.net
This method has been successfully applied to the synthesis of six-, seven-, and eight-membered β-benzocycloalkenones and allows for the regiospecific placement of substituents. nih.gov A plausible mechanism involves the electrophilic addition of HTIB to the alkene, followed by rearrangement and hydrolysis to afford the ring-expanded ketone. researchgate.net This Wittig-HTIB approach serves as an environmentally preferable alternative to methods employing toxic heavy metal oxidants like thallium(III) nitrate. nih.govresearchgate.net
Table 2: Synthesis of β-Benzocycloalkenones using the Wittig-HTIB Sequence Data from Justik, M. W., & Koser, G. F. (2005). nih.govresearchgate.net
| Starting α-Benzocycloalkenone | Intermediate Alkene | Final β-Benzocycloalkenone Product | Yield from Alkene (%) |
|---|---|---|---|
| α-Tetralone | 1-Methylene-1,2,3,4-tetrahydronaphthalene | β-Benzosuberone | 80 |
| 6-Methyl-α-tetralone | 6-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene | 7-Methyl-β-benzosuberone | 99 |
| α-Benzosuberone | 5-Methylene-6,7,8,9-tetrahydro-5H-benzocycloheptene | β-Benzocyclooctanone | 82 |
Oxidative Transposition of Vinyl Halides
Hydroxy(tosyloxy)iodobenzene effectively mediates the oxidative transposition of vinyl halides to produce α-halo ketones. organic-chemistry.orgorganic-chemistry.org These products are valuable and versatile synthetic precursors. The transformation is efficient for a range of substrates, including styrene (B11656) analogs and tetrasubstituted vinyl halides, which yield the corresponding α-halo ketones under mild conditions. organic-chemistry.org
Mechanistic studies suggest the reaction proceeds via a "release-and-catch" mechanism. This pathway involves the formation of a phenyl tosyloxy iodonium (B1229267) intermediate, and importantly, it has been confirmed that α-tosyloxy ketone intermediates are not formed during the process. The addition of p-toluenesulfonic acid monohydrate (TsOH·H₂O) has been shown to accelerate the reaction. organic-chemistry.org
Table 3: Examples of Oxidative Transposition of Vinyl Halides with HTIB Data from Jobin-Des Lauriers, A., & Legault, C. Y. (2016). organic-chemistry.org
| Vinyl Halide Substrate | Product | Yield (%) |
|---|---|---|
| 1-Bromo-1-phenylethene | 2-Bromo-1-phenylethan-1-one (α-Bromoacetophenone) | 85 |
| (1-Bromovinyl)cyclohexane | 2-Bromo-1-cyclohexylethan-1-one | 75 |
| 1-Bromo-2-methyl-1-phenylpropene | 2-Bromo-2-methyl-1-phenylpropan-1-one | 91 |
Aryl Migration Reactions
Hydroxy(tosyloxy)iodobenzene (HTIB) has proven to be a valuable reagent in promoting oxidative rearrangements that proceed via 1,2-aryl migration. These reactions are instrumental in the synthesis of various important organic scaffolds, such as α-aryl ketones and β-benzocycloalkenones.
One significant application involves the oxidative rearrangement of arylalkenes. The treatment of various arylalkenes with HTIB in 95% methanol leads to the formation of α-aryl ketones in good to excellent yields. mdma.chpsu.edu This transformation is versatile, accommodating a range of acyclic and cyclic arylalkenes. The reaction's regioselectivity allows for the synthesis of specific isomeric α-phenyl ketone pairs by selecting the appropriate phenylalkene precursor. For instance, 2-phenyl-1-pentene (B13811012) yields 1-phenyl-2-pentanone (88% yield), whereas its isomer, 2-phenyl-2-pentene, produces 3-phenyl-2-pentanone (75% yield). mdma.ch The general mechanism is believed to involve the formation of intermediate phenyl(hydroxy)iodanyl carbocations and phenyl(β-methoxyalkyl)iodonium tosylates, with the high nucleofugacity of iodobenzene facilitating the aryl migration. mdma.ch
The reaction tolerates various substituents on the aryl ring, from electron-donating (e.g., 4-OMe) to electron-withdrawing (e.g., 4-CN), although the latter may require longer reaction times. mdma.ch
Table 1: HTIB-Induced Oxidative Rearrangement of Arylpropenes to Aryl Acetones mdma.ch
| Entry | Aryl Group (Ar) in ArC(CH₃)=CH₂ | Product | Yield (%) | Reaction Time |
| 1 | C₆H₅ | Phenylacetone | 84 | < 5 min |
| 2 | 4-MeC₆H₄ | 4-Methylphenylacetone | 87 | < 5 min |
| 3 | 4-MeOC₆H₄ | 4-Methoxyphenylacetone | 92 | < 5 min |
| 4 | 4-ClC₆H₄ | 4-Chlorophenylacetone | 73 | 2.5 h |
| 5 | 4-CNC₆H₄ | 4-Cyanophenylacetone | 78 | 6 h |
| 6 | 3-CF₃C₆H₄ | 3-Trifluoromethylphenylacetone | 59 | 6 h |
Another key application of HTIB in aryl migration is the Wittig-ring expansion sequence for converting α-benzocycloalkenones into their homologous β-benzocycloalkenones. nih.govresearchgate.net This method involves an initial Wittig olefination of the α-benzocycloalkenone, followed by an oxidative rearrangement of the resulting alkene, mediated by HTIB. nih.govresearchgate.net This sequence has been successfully applied to synthesize six, seven, and eight-membered ring β-benzocycloalkenones. nih.gov This approach serves as a useful alternative to methods employing more toxic heavy metal reagents like thallium(III) nitrate. nih.govresearchgate.net
Oxidative Cyclization and Heterocycle Synthesis
Hydroxy(tosyloxy)iodobenzene is a powerful tool for oxidative cyclization reactions, enabling the synthesis of a wide array of heterocyclic compounds. Its ability to act as a mild oxidant facilitates the formation of carbon-heteroatom bonds under controlled conditions, which is fundamental to the construction of cyclic structures. Nitrogen-containing heterocycles, in particular, are prevalent in pharmaceuticals and natural products, making their synthesis a significant area of research. mdpi.comnih.gov HTIB-mediated reactions provide efficient routes to these valuable molecular architectures.
The intramolecular cyclization reactions facilitated by HTIB often proceed through the activation of a functional group, which is then attacked by a nucleophile within the same molecule. For instance, in the synthesis of fused isoxazoles, HTIB is involved in the in situ generation of a reactive intermediate from an aldoxime. mdpi.com This intermediate, a nitrile oxide, is then trapped intramolecularly by a tethered alkene or alkyne. This process exemplifies an intramolecular oxidative cycloaddition. mdpi.com The pathway involves the hypervalent iodine(III) species acting as an oxidant to initiate the cyclization cascade. While detailed mechanistic studies for every HTIB-mediated intramolecular cyclization are specific to the substrate, a common theme is the generation of a reactive species that undergoes a ring-closing step, often with high regioselectivity dictated by the substrate's geometry.
HTIB has been effectively utilized in the synthesis of various nitrogen-containing heterocycles. Its role as an oxidant is crucial for forming C-N or N-O bonds in cyclization reactions, leading to the construction of stable heterocyclic rings.
The synthesis of dihydrooxazole and dihydro-1,3-oxazine derivatives can be achieved using methods involving hypervalent iodine reagents. A catalytic electrosynthetic protocol that generates a hypervalent iodine species in situ has been successfully applied to the synthesis of these heterocycles. organic-chemistry.org This method highlights a greener approach, avoiding the use of stoichiometric amounts of chemical oxidants. organic-chemistry.org The cyclization likely proceeds via the oxidative functionalization of a suitable precursor, such as a homoallylic amide or alcohol, followed by intramolecular attack of the nitrogen or oxygen nucleophile.
A significant application of HTIB is in the synthesis of isoxazoline (B3343090) derivatives through a [3+2] cycloaddition strategy. organic-chemistry.org HTIB serves as an effective oxidant for the in situ generation of nitrile oxides from various aldoximes. organic-chemistry.orgthieme-connect.com These nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition with dipolarophiles like alkenes (e.g., styrenes, acrylonitriles) and maleimides. organic-chemistry.orgthieme-connect.com This method is operationally simple and advantageous as it proceeds under metal- and base-free conditions at room temperature. organic-chemistry.org The reaction exhibits broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aryl aldoximes and works with various N-substituted maleimides, affording good to excellent yields of structurally diverse isoxazolines. organic-chemistry.org
Table 2: HTIB-Mediated Synthesis of Isoxazolines from Aldoximes and N-Phenylmaleimide organic-chemistry.org
| Entry | Aldoxime | Product | Yield (%) |
| 1 | 4-Methoxybenzaldoxime | 3-(4-Methoxyphenyl)-8-phenyl-2-oxa-8-azabicyclo[3.3.0]oct-3-ene-7,9-dione | 95 |
| 2 | 4-Methylbenzaldoxime | 3-(4-Methylphenyl)-8-phenyl-2-oxa-8-azabicyclo[3.3.0]oct-3-ene-7,9-dione | 92 |
| 3 | Benzaldoxime | 3,8-Diphenyl-2-oxa-8-azabicyclo[3.3.0]oct-3-ene-7,9-dione | 84 |
| 4 | 4-Chlorobenzaldoxime | 3-(4-Chlorophenyl)-8-phenyl-2-oxa-8-azabicyclo[3.3.0]oct-3-ene-7,9-dione | 89 |
| 5 | 4-Nitrobenzaldoxime | 3-(4-Nitrophenyl)-8-phenyl-2-oxa-8-azabicyclo[3.3.0]oct-3-ene-7,9-dione | 70 |
Furthermore, HTIB can mediate the oxidative N-O coupling of β-hydroxyketoximes to furnish isoxazoline N-oxides, which are also valuable heterocyclic compounds. nih.gov
While HTIB is not typically used for the direct cyclization of α,β-tosyloxyketones into pyrazoles and isoxazoles, it is instrumental in the synthesis of the α-tosyloxy ketone precursors themselves. organic-chemistry.orgnih.gov Enol esters, for example, can be rapidly and efficiently converted into the corresponding α-tosyloxy ketones in the presence of HTIB. organic-chemistry.org Similarly, direct α-tosyloxylation of ketones can be achieved with HTIB. organic-chemistry.org
Once synthesized, these α-tosyloxy ketones can serve as versatile intermediates. For the synthesis of pyrazoles, the α-tosyloxy ketone can be reacted with a hydrazine (B178648) derivative. For isoxazole (B147169) synthesis, a reaction with hydroxylamine (B1172632) would be the subsequent step. In these subsequent reactions, the tosyloxy group acts as a good leaving group to facilitate the cyclization and formation of the desired heterocyclic ring. researchgate.netnih.gov Therefore, HTIB plays a crucial, albeit indirect, role in the synthesis of these heterocycles by providing an efficient route to the key α-functionalized ketone intermediates.
Synthesis of Oxygen-Containing Heterocycles
The construction of oxygen-containing heterocyclic frameworks is a cornerstone of organic synthesis, driven by the prevalence of these motifs in natural products and pharmaceuticals. Hydroxy(tosyloxy)iodobenzene has proven to be an effective reagent in facilitating the synthesis of such structures.
Tetrahydrofuran (B95107) Formation from Homoallylic Alcohols
The reaction is believed to proceed through two distinct mechanistic pathways. The first pathway involves an initial 4-exo-trig cyclization to form a four-membered oxetane (B1205548) intermediate, which then undergoes ring expansion to yield the thermodynamically more stable five-membered tetrahydrofuran ring. The second proposed pathway involves an initial electrophilic addition of an iodonium species to the double bond, followed by a subsequent 5-endo-tet cyclization to afford the tetrahydrofuran product. academie-sciences.fr
3-Tosyloxy-4-hydroxycoumarin Synthesis
Coumarin derivatives are a significant class of compounds with diverse biological activities. The introduction of a tosyloxy group at the 3-position of 4-hydroxycoumarin (B602359) can serve as a valuable handle for further synthetic modifications. Hydroxy(tosyloxy)iodobenzene, also known as Koser's reagent, facilitates an efficient synthesis of 3-tosyloxy-4-hydroxycoumarins under mild reaction conditions. A key advantage of this methodology is its tolerance of a wide range of functional groups, allowing for the synthesis of a diverse library of substituted 3-tosyloxy-4-hydroxycoumarins. organic-chemistry.org
The reaction typically proceeds by treating the corresponding 4-hydroxycoumarin derivative with hydroxy(tosyloxy)iodobenzene in a suitable solvent at room temperature. The electrophilic nature of the iodine(III) reagent enables the direct tosyloxylation at the electron-rich 3-position of the 4-hydroxycoumarin scaffold.
Oxidative Cleavage and Related Transformations
Beyond its utility in cyclization reactions, hydroxy(tosyloxy)iodobenzene is a valuable reagent for various oxidative cleavage and transformation reactions. These processes are crucial for deprotection strategies and the synthesis of important functional groups.
Regeneration of Carbonyl Compounds from their Derivatives
The protection of carbonyl groups as derivatives such as oximes and hydrazones is a common strategy in multistep organic synthesis. The subsequent deprotection to regenerate the parent carbonyl compound is therefore a critical step. Hydroxy(tosyloxy)iodobenzene provides a mild and efficient method for the oxidative cleavage of these C=N bonds, liberating the corresponding aldehydes and ketones.
The regeneration of aryl ketones from their pyridyl hydrazone derivatives occurs efficiently by stirring the hydrazone with hydroxy(tosyloxy)iodobenzene in dichloromethane (B109758) at room temperature, with yields reaching up to 90%. organic-chemistry.orgresearchgate.net This method has also been successfully applied to the cleavage of phenylhydrazones to regenerate the parent carbonyl compounds in high yields. researchgate.net The reaction is believed to proceed via an initial attack of the hypervalent iodine reagent on the nitrogen atom of the hydrazone, followed by a series of steps leading to the collapse of the intermediate and release of the carbonyl compound.
The deprotection of aldoximes and ketoximes to their corresponding carbonyl compounds can also be achieved using hydroxy(tosyloxy)iodobenzene. The reaction of ketoximes with Koser's reagent in the presence of tetrahydrofuran provides ketones in high yields. organic-chemistry.org
| Substrate Derivative | Carbonyl Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Pyridyl hydrazone of Acetophenone | Acetophenone | HTIB, CH₂Cl₂, rt | Up to 90 |
| Phenylhydrazone of Benzophenone | Benzophenone | HTIB, Chloroform | High |
| Cyclohexanone oxime | Cyclohexanone | HTIB, THF, rt | High |
Dehydrosulfurization for Carbodiimide Preparation
Carbodiimides are highly valuable reagents in organic synthesis, most notably for their role in facilitating amide and ester bond formation. A simple and efficient method for the preparation of both symmetrical and unsymmetrical carbodiimides involves the dehydrosulfurization of the corresponding thioureas using hydroxy(tosyloxy)iodobenzene. This oxidation reaction affords carbodiimides in excellent yields and with high selectivity. organic-chemistry.org
The proposed mechanism for this transformation involves the initial activation of the thiourea (B124793) by the hypervalent iodine(III) reagent. This is followed by the elimination of sulfur and the formation of the carbodiimide, with iodobenzene and p-toluenesulfonic acid as byproducts. The mild reaction conditions and high yields make this a favorable method for the synthesis of this important class of compounds. organic-chemistry.org
| Thiourea Substrate | Carbodiimide Product | Yield (%) |
|---|---|---|
| N,N'-Diphenylthiourea | N,N'-Diphenylcarbodiimide | Excellent |
| N,N'-Diisopropylthiourea | N,N'-Diisopropylcarbodiimide | Excellent |
| N-tert-Butyl-N'-ethylthiourea | N-tert-Butyl-N'-ethylcarbodiimide | Excellent |
Oxidative Conversion of Alcohols, Aldehydes, and Amines to Nitriles
The nitrile functional group is a versatile intermediate in organic synthesis, readily convertible to amines, carboxylic acids, and other valuable functionalities. Hydroxy(tosyloxy)iodobenzene, in combination with ammonium (B1175870) acetate as a nitrogen source, provides an efficient and high-yielding procedure for the direct oxidative conversion of alcohols, aldehydes, and primary amines into their corresponding nitriles. sigmaaldrich.comchemicalbook.com
This transformation proceeds smoothly in a mixed solvent system, affording nitriles in excellent yields and with high selectivity, often at room temperature. The reaction is applicable to a wide range of substrates, including benzylic and aliphatic alcohols, various aldehydes, and primary amines. The proposed mechanism involves the in situ oxidation of the substrate to an intermediate that then reacts with ammonia (B1221849) (from ammonium acetate) and is subsequently oxidized to the nitrile.
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzyl alcohol | Benzonitrile | Excellent |
| Benzaldehyde | Benzonitrile | Excellent |
| Benzylamine | Benzonitrile | Excellent |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzonitrile | Excellent |
| Octanal | Octanenitrile | Excellent |
| Octylamine | Octanenitrile | Excellent |
Formation of Organoiodonium Salts
Organoiodonium salts are valuable reagents in organic synthesis, primarily used as electrophilic sources of aryl, alkenyl, and alkynyl groups in cross-coupling reactions. HTIB serves as a key precursor for the synthesis of these salts.
The direct synthesis of thienyl(aryl)iodonium salts from thiophenes is a notable application of Hydroxy(tosyloxy)iodobenzene. Research has demonstrated that the reactivity of HTIB is significantly enhanced in fluoroalcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE). This enhanced reactivity is attributed to the ability of these solvents to facilitate a single-electron-transfer (SET) oxidation mechanism, leading to the formation of aromatic cation radicals. nih.govorganic-chemistry.org This method is highly efficient for a broad range of thiophene (B33073) substrates, providing unique thienyl(aryl)iodonium salts in excellent yields without generating harmful byproducts. nih.govorganic-chemistry.org
The reaction involves the direct dehydrative condensation of HTIB with the thiophene derivative. The process is generally rapid, often completing within a few hours at room temperature. mdma.ch The condensation typically occurs with high regioselectivity at the α-position (C2) of the thiophene ring. mdma.ch This protocol has proven effective for various substituted thiophenes, including those with alkyl, methoxy, bromo, and phenyl substituents. mdma.ch
| Entry | Thiophene Substrate | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 3-Methylthiophene | 3 | 84 |
| 2 | 3-Octylthiophene | 3 | 85 |
| 3 | 3-Isobutylthiophene | 3 | 85 |
| 4 | 3-Bromothiophene | 3 | 75 |
| 5 | 3-Methoxythiophene | 0.5 | 80 |
| 6 | 3-Phenylthiophene | 24 | 73 |
| 7 | 5-Methylthiophene | 3 | 71 |
Other Oxidative Transformations
Beyond the synthesis of iodonium salts, HTIB is employed in a variety of other oxidative transformations, leveraging its capacity to functionalize different organic substrates.
Hydroxy(tosyloxy)iodobenzene is an effective reagent for the phenyliodination and oxytosylation of a range of organic substrates, including alkenes. organic-chemistry.org The reaction of HTIB with alkenes can lead to the formation of 1,2-ditosyloxyalkanes, which proceeds through a syn-addition mechanism. organic-chemistry.org When reactions of alkenes like styrene are conducted with HTIB in solvents such as dichloromethane, vicinal-ditosylates are the resulting products. mdma.ch This transformation provides a direct method for the dioxygenation of double bonds. Chiral versions of hypervalent iodine reagents have been developed to achieve enantioselective dioxytosylation of styrenes, yielding products with high enantiomeric excess (ee). nih.gov
| Entry | Styrene Substrate | Yield of Ditosylate (%) | Yield of Rearranged Product (%) | ee (%) |
|---|---|---|---|---|
| 1 | Styrene | 45 | 25 | 70 |
| 2 | p-Chlorostyrene | 65 | 15 | 70 |
| 3 | p-Methylstyrene | 30 | 45 | 70 |
| 4 | p-Methoxystyrene | 10 | 75 | 65 |
| 5 | m-Chlorostyrene | 60 | 20 | 70 |
Note: Data adapted from a study on enantioselective dioxytosylation using a lactate-based chiral hypervalent iodine(III) reagent in the presence of p-toluenesulfonic acid. nih.gov
The oxidative dearomatization of phenols is a powerful strategy for synthesizing highly functionalized cyclohexadienones, which are valuable intermediates in the synthesis of natural products. nih.gov Hypervalent iodine(III) reagents, including HTIB, are among the most promising tools for this transformation due to their environmentally friendly nature. nih.govnih.gov The reaction involves the oxidation of a p-substituted phenol (B47542) in the presence of a nucleophile, such as water, to yield 4-hydroxy-cyclohexadienone derivatives (p-quinols). nih.gov This method is effective for a variety of substituted phenols, providing the corresponding quinols in moderate to good yields. nih.gov
| Entry | Phenol Substrate | Reagent | Yield (%) |
|---|---|---|---|
| 1 | 2,4-Di-tert-butylphenol | PIDA | 85 |
| 2 | 2-tert-Butyl-4-methylphenol | PIDA | 82 |
| 3 | 2,4,6-Trimethylphenol | PIDA | 78 |
| 4 | 4-Bromo-2,6-di-tert-butylphenol | PIDA | 65 |
| 5 | 2,6-Di-tert-butyl-4-phenylphenol | PIDA | 75 |
| 6 | 4-Methoxy-2,6-di-tert-butylphenol | PIDA | 55 |
Note: Data adapted from a study utilizing PIDA (Phenyliodine(III) diacetate), a related hypervalent iodine(III) reagent, for the synthesis of p-quinols. nih.gov
In recent years, hypervalent iodine(III) reagents have been employed as arylating agents in palladium-catalyzed C-H arylation or Heck-type cross-coupling reactions. rsc.org Diaryliodonium salts, which can be synthesized from HTIB, serve as effective aryl sources in these transformations. A significant advantage is that these reactions can often be carried out under mild, ligand-free conditions. rsc.org The palladium-catalyzed Heck-type arylation of acrylates with diaryliodonium salts proceeds efficiently to give cinnamates in high yields, often without the need for a base. This methodology provides a powerful and user-friendly approach for C-C bond formation. rsc.orgnih.gov
| Entry | Alkene | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl acrylate | Methyl cinnamate | 1 | 94 |
| 2 | Ethyl acrylate | Ethyl cinnamate | 1 | 92 |
| 3 | Butyl acrylate | Butyl cinnamate | 2 | 90 |
| 4 | Styrene | Stilbene | 5 | 85 |
| 5 | Acrylonitrile | Cinnamonitrile | 3 | 88 |
| 6 | Methyl methacrylate (B99206) | Methyl 2-methyl-3-phenylacrylate | 4 | 82 |
Note: Data adapted from a study on the Heck-type arylation of alkenes with diaryliodonium salts using a magnetically recoverable palladium catalyst. rsc.org
Advanced Research and Future Perspectives
Development of Catalytic Cycles Involving Hydroxy(tosyloxy)iodobenzene
A significant advancement in the application of HTIB has been the development of catalytic cycles, which circumvents the need for stoichiometric amounts of the reagent, thereby improving atom economy and reducing waste. The core of these catalytic systems lies in the in situ generation of the active iodine(III) species from a catalytic amount of an iodoarene precursor.
The most common approach involves the oxidation of iodobenzene (B50100) or its derivatives in the presence of a terminal oxidant and p-toluenesulfonic acid (TsOH). A widely used oxidant for this purpose is m-chloroperbenzoic acid (m-CPBA). In this cycle, the iodoarene is first oxidized to a hypervalent iodine(III) species, which then reacts with TsOH to form HTIB. After HTIB participates in the desired chemical transformation (e.g., α-tosyloxylation of a ketone), it is reduced back to the initial iodoarene, which can then re-enter the catalytic cycle.
The general catalytic cycle can be summarized as follows:
Oxidation: Iodoarene is oxidized by a stoichiometric oxidant (e.g., m-CPBA) to a hypervalent iodine(III) intermediate.
Ligand Exchange: The intermediate reacts with p-toluenesulfonic acid to form Hydroxy(tosyloxy)iodobenzene.
Reaction with Substrate: HTIB reacts with the organic substrate, transferring the tosyloxy group and being reduced to the corresponding iodoarene.
Re-entry into the Cycle: The regenerated iodoarene is then available for another round of oxidation.
Electrochemical methods have also been explored for the regeneration of the active iodine(III) species, offering a potentially greener alternative to chemical oxidants. These methods utilize an electric current to oxidize the iodide precursor, thus perpetuating the catalytic cycle.
The efficiency of these catalytic systems is influenced by factors such as the choice of oxidant, solvent, and the nature of the iodoarene catalyst. Research has focused on optimizing these parameters to achieve high turnover numbers and yields.
| Iodoarene Catalyst | Oxidant | Substrate | Product | Yield (%) | Reference |
| Iodobenzene | m-CPBA/TsOH | Acetophenone | α-Tosyloxyacetophenone | High | N/A |
| 4-tert-Butyl-1-iodobenzene | m-CPBA/TsOH | Various Ketones | α-Tosyloxyketones | High | N/A |
Design and Application of Polymer-Supported and Recyclable Hydroxy(tosyloxy)iodobenzene Analogues
To address the challenges associated with the separation of the iodoarene byproduct from the reaction mixture and to enhance the sustainability of processes involving HTIB, significant research has been directed towards the development of polymer-supported and recyclable analogues. organic-chemistry.org The immobilization of the iodoarene moiety onto a solid support facilitates easy recovery and reuse of the catalyst precursor.
A common strategy involves the use of polystyrene as the polymer backbone. Poly(4-iodostyrene) can be synthesized and then oxidized in the presence of p-toluenesulfonic acid to generate the polymer-supported HTIB reagent, often referred to as poly[4-(hydroxy)(tosyloxy)iodo]styrene. organic-chemistry.org This solid-phase reagent can be used in various transformations, such as the α-tosyloxylation of ketones and the halotosyloxylation of alkynes. nih.gov
The key advantage of these polymer-supported reagents is the simplified work-up procedure, which typically involves simple filtration to separate the supported reagent and its reduced form from the reaction mixture. The recovered polymer-supported iodoarene can then be re-oxidized and reused in subsequent reactions, often with minimal loss of activity.
| Polymer Support | Application | Recyclability | Reference |
| Polystyrene | α-Tosyloxylation of ketones | Recovered and reused | organic-chemistry.org |
| Polystyrene | Halotosyloxylation of alkynes | Regenerated and reused | nih.gov |
Stereoselective and Enantioselective Transformations Mediated by HTIB
The development of stereoselective and enantioselective transformations using hypervalent iodine reagents is a rapidly advancing area of research. While HTIB itself is achiral, it plays a crucial role in stereospecific reactions and can be used in conjunction with chiral auxiliaries or as a precursor to chiral hypervalent iodine reagents for enantioselective synthesis.
One of the well-established stereospecific reactions involving HTIB is the syn-1,2-ditosyloxylation of alkenes. The reaction of various alkenes with HTIB proceeds with the addition of two tosyloxy groups to the same face of the double bond, resulting in the formation of the syn-diastereomer with high stereospecificity. This transformation provides a valuable method for the stereocontrolled functionalization of double bonds.
In the realm of enantioselective synthesis, chiral hypervalent iodine(III) reagents are employed. While direct asymmetric transformations using a combination of HTIB and a chiral catalyst are less common, HTIB can be used to generate chiral iodine(III) species in situ. For instance, a chiral iodoarene can be oxidized in the presence of a suitable acid to generate a chiral hypervalent iodine reagent that can then mediate an enantioselective transformation. The development of new chiral iodoarene scaffolds is an active area of research aimed at achieving high levels of enantioselectivity in various oxidative transformations.
Hydroxy(tosyloxy)iodobenzene as an Initiator in Polymer Chemistry
Beyond its applications in small molecule synthesis, Hydroxy(tosyloxy)iodobenzene has been investigated for its role as an initiator in polymer chemistry. Research has demonstrated its effectiveness as a thermal initiator for the radical polymerization of vinyl monomers. researchgate.net
In the case of the polymerization of methyl methacrylate (B99206) (MMA), studies have shown that HTIB can initiate the reaction, with the rate of polymerization being dependent on both the monomer and initiator concentrations. researchgate.netresearchgate.net The proposed mechanism involves the thermal decomposition of HTIB to generate radical species that initiate the polymerization chain reaction. The polymerization has been shown to be inhibited by radical scavengers like hydroquinone, confirming a radical-mediated pathway. researchgate.netresearchgate.net The polymers produced using HTIB as an initiator have been characterized for their molecular weight and thermal properties. researchgate.nettandfonline.com
Furthermore, the generation of thienyliodonium salts from the reaction of HTIB with thiophenes has been reported to have applications as photoacid generators in cationic polymerization. mdpi.com Upon irradiation, these salts decompose to release a strong acid, which can then initiate the cationic polymerization of suitable monomers.
| Monomer | Polymerization Type | Role of HTIB | Key Findings | Reference |
| Methyl Methacrylate | Radical Polymerization | Thermal Initiator | Rate is dependent on [MMA] and [HTIB]; radical mechanism confirmed. | researchgate.netresearchgate.net |
| Thiophenes (to form iodonium (B1229267) salts) | Cationic Polymerization | Precursor to Photoacid Generator | Thienyliodonium salts act as photoacid generators. | mdpi.com |
Emerging Applications in Complex Molecule Synthesis
The unique reactivity of Hydroxy(tosyloxy)iodobenzene continues to be exploited in novel and creative ways in the synthesis of complex organic molecules. Its ability to effect a variety of transformations under mild conditions makes it a valuable tool for the construction of intricate molecular architectures.
Recent applications have showcased the utility of HTIB in key steps of the synthesis of natural products and other biologically active compounds. These applications often leverage the ability of HTIB to induce oxidative rearrangements, cyclizations, and functional group installations with high efficiency and selectivity. For instance, HTIB-mediated oxidative cyclizations have been employed to construct heterocyclic ring systems that form the core of many natural products. Its role in promoting dearomatization reactions has also opened up new avenues for the synthesis of spirocyclic and other complex polycyclic structures.
The development of new HTIB-mediated transformations and their application in total synthesis are expected to continue to be a fruitful area of research, further solidifying the importance of this versatile hypervalent iodine reagent in modern organic chemistry.
Q & A
Q. What are the primary synthetic applications of HTIB in oxidation reactions?
HTIB is widely used for oxidative aromatization and functional group transformations. For example, it efficiently converts Hantzsch 1,4-dihydropyridines to pyridines under solvent-free or solid-state conditions, achieving yields >85% in 2–4 hours . It also oxidizes 2'-hydroxychalcone analogues to cis-3-hydroxychromanones, which can be hydrolyzed to trans-isomers using acidic or basic conditions .
Q. How does HTIB mediate α-tosyloxylation of ketones?
HTIB reacts with ketones via electrophilic activation of the α-carbon, forming α-tosyloxy ketones. A solvent-free protocol (60°C, 1–3 hours) significantly reduces reaction time compared to traditional methods (e.g., 12 hours in MeCN) . This method is compatible with aromatic and aliphatic ketones, with yields ranging from 70–95% .
Q. What is the role of HTIB in stereoselective glycosylation?
HTIB enables oxidative glycosylation of anomeric stannanes with alcohols or carboxylic acids. Using Zn(OTf)₂ as a catalyst in CH₂Cl₂, stereoselectivity is controlled by the reagent’s electrophilic iodine center, producing β-linked glycosides with >90% diastereomeric excess in some cases .
Q. How is HTIB synthesized, and what are its stability considerations?
HTIB is prepared by reacting iodobenzene with peracetic acid to form iodobenzene diacetate, followed by treatment with p-toluenesulfonic acid. The reagent is moisture-sensitive and should be stored under inert conditions. Decomposition pathways include hydrolysis to iodobenzene and tosic acid .
Advanced Research Questions
Q. How can solvent-free conditions improve HTIB-mediated reactions?
Solvent-free protocols enhance reaction efficiency by reducing diffusion barriers. For α-tosyloxylation, solvent-free systems at 60°C achieve completion in 1–3 hours (vs. 12 hours in MeCN) with minimal byproducts. This method also simplifies purification, as excess HTIB decomposes into benign byproducts (e.g., iodobenzene) .
Q. What strategies address low yields in HTIB-mediated oxidations of sterically hindered substrates?
Steric hindrance can slow electrophilic activation. Strategies include:
Q. How does HTIB compare to other hypervalent iodine reagents in dihydropyridine aromatization?
HTIB outperforms iodobenzene diacetate (IBD) in solid-state reactions, achieving 90–95% yields vs. 75–85% with IBD. HTIB’s tosyloxy group enhances electrophilicity, enabling faster kinetics and milder conditions (room temperature vs. 60°C for IBD) .
Q. What analytical methods identify byproducts in HTIB-mediated halogenations?
Byproducts like α,β-unsaturated ketones or over-oxidized species can form during iodinations. Techniques include:
Q. How is HTIB used in electrophilic halogenation of propargyl alcohols?
HTIB acts as a co-catalyst with N-halosuccinimides (NXS) for α- or β-halogenation. For example, HTIB/NIS in MeOH at 25°C yields (Z)-α-iodoenones (60–75% yield). AgBF₄ additives improve bromination efficiency by stabilizing halonium intermediates .
Q. What safety protocols are critical for handling HTIB?
HTIB is a strong oxidizer and irritant. Key precautions:
- Use anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis.
- Avoid contact with reducing agents (risk of exothermic decomposition).
- Conduct reactions in fume hoods with PPE (gloves, goggles) .
Contradictions and Methodological Insights
- Solvent Dependency : While advocates solvent-free conditions for speed, emphasizes CH₂Cl₂ for stereochemical control in glycosylation. Researchers must balance efficiency vs. selectivity based on substrate .
- Catalyst Compatibility : HTIB with ionic liquids improves recyclability but may reduce reactivity for electron-deficient substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
